molecular formula C12H19ClN2O2S B13734204 N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride CAS No. 40284-12-6

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride

Cat. No.: B13734204
CAS No.: 40284-12-6
M. Wt: 290.81 g/mol
InChI Key: XUZKWGHQFMAXTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the mercapto group to a thiol or disulfide.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenethyl)-2-mercaptoacetamidine hydrochloride stands out due to its unique combination of methoxy groups and a mercaptoacetamidine moiety

Properties

CAS No.

40284-12-6

Molecular Formula

C12H19ClN2O2S

Molecular Weight

290.81 g/mol

IUPAC Name

(1-amino-2-sulfanylethylidene)-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2S.ClH/c1-15-10-4-3-9(7-11(10)16-2)5-6-14-12(13)8-17;/h3-4,7,17H,5-6,8H2,1-2H3,(H2,13,14);1H

InChI Key

XUZKWGHQFMAXTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC[NH+]=C(CS)N)OC.[Cl-]

Origin of Product

United States

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